![molecular formula C25H28N2O6 B15128900 6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B15128900.png)
6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alloc-Lys(Fmoc)-OH, also known as N-Alloc-L-lysine-N-Fmoc, is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the allyloxycarbonyl (Alloc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted reactions at specific sites of the amino acid during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alloc-Lys(Fmoc)-OH is synthesized through a series of chemical reactions involving lysine. The process typically begins with the protection of the amino group of lysine using the Fmoc group. This is achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium carbonate. The Alloc group is then introduced by reacting the Fmoc-protected lysine with allyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods
In industrial settings, the synthesis of Alloc-Lys(Fmoc)-OH follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial production to streamline the process and reduce human error .
Analyse Chemischer Reaktionen
Types of Reactions
Alloc-Lys(Fmoc)-OH undergoes several types of chemical reactions, including deprotection, coupling, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Alloc-Lys(Fmoc)-OH serves as a building block. The deprotected lysine can also be used in further reactions to form more complex molecules .
Wissenschaftliche Forschungsanwendungen
Alloc-Lys(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Wirkmechanismus
The mechanism of action of Alloc-Lys(Fmoc)-OH involves the protection and deprotection of the amino and carboxyl groups of lysine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The Alloc group protects the carboxyl group, allowing for selective reactions at other sites. The deprotection of these groups is achieved through specific chemical reactions, enabling the formation of peptide bonds and the synthesis of desired peptides .
Vergleich Mit ähnlichen Verbindungen
Alloc-Lys(Fmoc)-OH is unique due to the presence of both Alloc and Fmoc protecting groups. Similar compounds include:
Boc-Lys(Fmoc)-OH: Contains a tert-butyloxycarbonyl (Boc) group instead of the Alloc group.
Cbz-Lys(Fmoc)-OH: Contains a benzyloxycarbonyl (Cbz) group instead of the Alloc group.
Alloc-Lys(Boc)-OH: Contains a Boc group instead of the Fmoc group.
These compounds differ in their protecting groups, which affect their reactivity and suitability for specific peptide synthesis applications. Alloc-Lys(Fmoc)-OH is particularly useful for its orthogonal protection strategy, allowing for selective deprotection and coupling reactions .
Eigenschaften
Molekularformel |
C25H28N2O6 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29) |
InChI-Schlüssel |
SVGIXLCPDFRQJL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


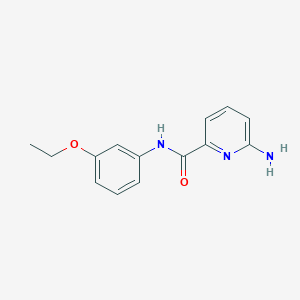
![[2-Methyl-1-[(4-methylphenyl)sulfonylamino]-1-phenylpropan-2-yl] 2,4,6-tri(propan-2-yl)benzenesulfinate](/img/structure/B15128834.png)
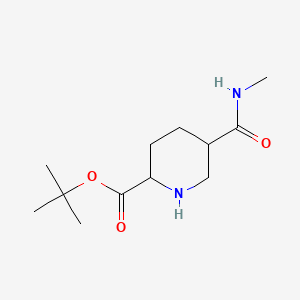
![[3-(Difluoromethyl)phenyl]methanesulfonamide](/img/structure/B15128860.png)
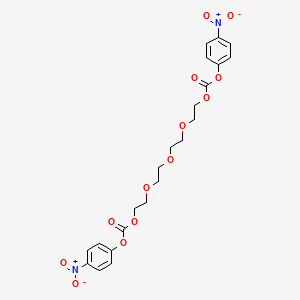

![(2-{1-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}ethoxy)[(2R)-2,3-bis(octadecanoyloxy)propoxy]phosphinic acid](/img/structure/B15128878.png)
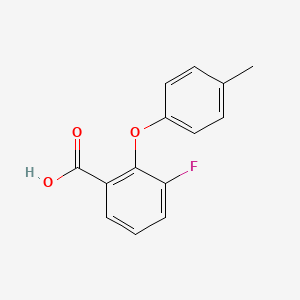

![Methyl 4a,5,7-trihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15128887.png)
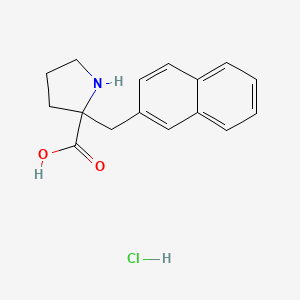
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B15128893.png)
![1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15128907.png)

